
2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-propenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an allyl group, a hydroxyl group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is commercially available.
Allylation: The hydroxyl group of 2-naphthol is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Carboxylation: The allylated product is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The allyl group can undergo metabolic transformations, and the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the allyl and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-2-naphthalenecarboxylic acid:
Methyl 3-hydroxy-2-naphthalenecarboxylate: Similar but lacks the allyl group, influencing its chemical behavior and uses.
Uniqueness
4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of the allyl group, which enhances its reactivity and potential for diverse chemical transformations. The combination of functional groups also makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific research applications.
Propiedades
Número CAS |
57518-88-4 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-prop-2-enylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-3-6-12-11-8-5-4-7-10(11)9-13(14(12)16)15(17)18-2/h3-5,7-9,16H,1,6H2,2H3 |
Clave InChI |
MQDDEPWGLGIWKE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



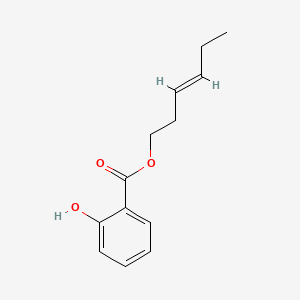

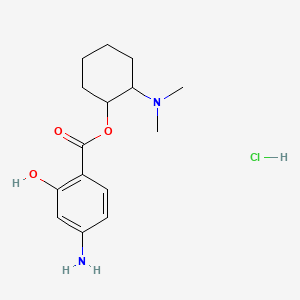
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
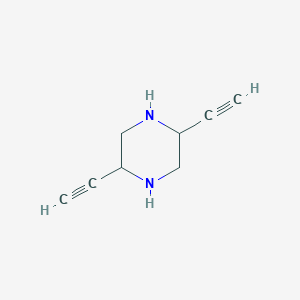
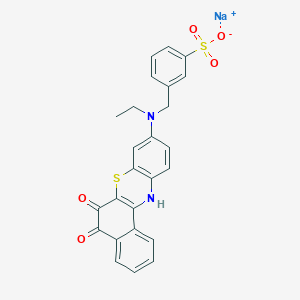

![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)

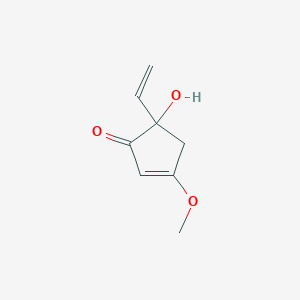
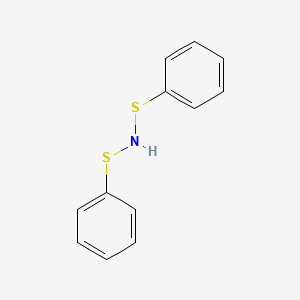
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
